Hafnium tetrabromide

Br4Hf

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Br4Hf

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Hafnium-Based Materials:

HfBr₄ serves as a crucial precursor for synthesizing various hafnium-based materials with unique properties. These materials hold significant potential in various fields, including:

- Electronics: Hafnium oxide (HfO₂) is a promising high-k dielectric material, essential for miniaturization and performance enhancement in microelectronic devices. HfBr₄ can be used to deposit high-quality HfO₂ films through various techniques like chemical vapor deposition (CVD) [].

- Catalysis: Hafnium-containing catalysts are being explored for their potential in various catalytic processes, including olefin metathesis and polymerization reactions. HfBr₄ can be readily converted into hafnium-based precursors used for catalyst development [].

- Energy Storage: Hafnium-based materials are being investigated for their potential applications in energy storage devices like supercapacitors and solid-state batteries. HfBr₄ can be employed as a precursor for synthesizing these materials [].

Solid-State Ionic Conductor:

HfBr₄ exhibits interesting ionic conductivity properties, making it a potential candidate for solid-state ionic conductors. These materials hold potential applications in various fields, including:

- Solid-state batteries: Solid-state ionic conductors are crucial components of next-generation solid-state batteries, offering potential advantages like improved safety and energy density. HfBr₄ is being studied for its potential use in developing such batteries [].

- Electrochromic devices: These devices change color in response to an applied voltage, finding applications in smart windows and displays. HfBr₄ is being explored as a potential electrolyte material for electrochromic devices [].

Precursor for Lanthanide-Doped Materials:

HfBr₄ can be used as a precursor for synthesizing materials doped with lanthanide elements. Lanthanides exhibit unique optical and magnetic properties, making them valuable for various applications, including:

- Upconversion materials: These materials convert low-energy light into higher-energy light, finding applications in solar cells and bioimaging. HfBr₄ can be used to prepare lanthanide-doped upconversion materials [].

- Luminescent materials: Lanthanide-doped materials exhibit luminescence properties, making them valuable for phosphors in solid-state lighting and displays. HfBr₄ can be employed as a precursor for synthesizing such materials [].

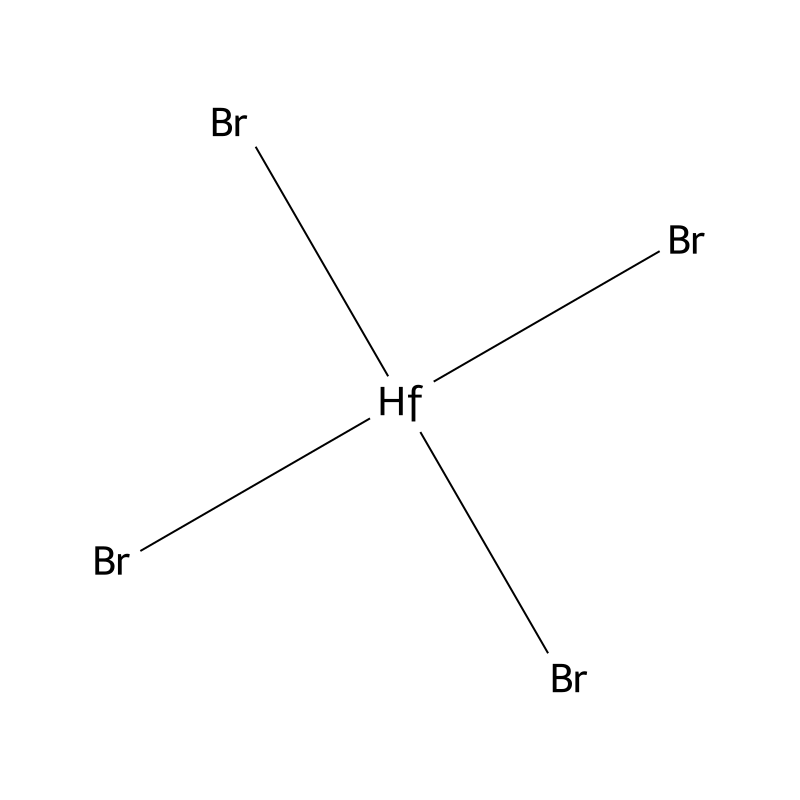

Hafnium tetrabromide is an inorganic compound with the formula HfBr₄. It is the most prevalent bromide of hafnium, characterized by its colorless appearance and diamagnetic properties. This compound is known for its high reactivity, particularly in the presence of moisture, which can lead to hydrolysis. Hafnium tetrabromide has a molecular weight of 498.11 g/mol and is classified under the CAS Registry Number 13777-22-5

HfBr₄ itself does not possess a well-defined mechanism of action in biological systems. Its primary use lies in its role as a precursor for other hafnium compounds that might have specific biological activities.

- Hazards: HfBr₄ is a moisture-sensitive compound and reacts readily with water, releasing toxic and corrosive hydrogen bromide gas.

- Toxicity: Data on the specific toxicity of HfBr₄ is limited. However, hafnium compounds in general can exhibit mild to moderate toxicity upon inhalation, ingestion, or skin contact [].

- Safety Precautions: Standard laboratory safety protocols should be followed when handling HfBr₄. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with the compound [].

- Synthesis Reaction: It can be synthesized through the reaction of hafnium with dibromine:This reaction is represented as:

- Decomposition Reaction: At elevated temperatures, hafnium tetrabromide can decompose into hafnium tribromide and bromine:

- Hydrolysis: In the presence of water, hafnium tetrabromide can hydrolyze to form hafnium oxide and hydrobromic acid:

The synthesis of hafnium tetrabromide can be achieved through various methods:

- Direct Synthesis: Combining elemental hafnium with dibromine at elevated temperatures.

- Thermal Decomposition: Heating hafnium tribromide to produce hafnium tetrabromide.

- Chemical Vapor Deposition: Utilizing gaseous precursors in controlled environments for thin-film applications.

These methods highlight the versatility in producing this compound for various applications.

Interaction studies involving hafnium tetrabromide primarily focus on its reactivity with other substances. Notably, its interactions with moisture lead to hydrolysis, which can significantly alter its chemical behavior. Additionally, studies on its thermal stability reveal insights into its decomposition pathways and potential applications in high-temperature environments.

Hafnium tetrabromide shares similarities with other halides of hafnium and zirconium due to their comparable ionic sizes and chemical properties. Here are some notable similar compounds:

Uniqueness

The uniqueness of hafnium tetrabromide lies in its specific reactivity profile and the ability to form stable complexes under certain conditions. Its interactions with moisture and thermal stability set it apart from its halogen counterparts, making it particularly valuable in specialized applications within materials science and organic chemistry.

Gas-Phase Synthesis Approaches

Gas-phase synthesis represents the most direct and widely employed methodology for hafnium tetrabromide production, offering advantages in terms of reaction control and product purity [12]. These approaches typically involve elevated temperatures and controlled atmospheric conditions to facilitate complete conversion of starting materials.

Direct Bromination of Hafnium Metal

The direct bromination of hafnium metal constitutes the most straightforward approach to hafnium tetrabromide synthesis [12]. This method involves the reaction of elemental hafnium with dibromine gas at elevated temperatures according to the stoichiometric equation:

Hf + 2 Br₂ → HfBr₄

Research findings indicate that this reaction proceeds optimally at temperatures ranging from 400 to 500 degrees Celsius under controlled bromine atmosphere [12]. The reaction exhibits high conversion efficiency, typically achieving yields between 85 and 95 percent when conducted under appropriate conditions . The process requires careful temperature control to prevent decomposition while ensuring complete bromination of the metal substrate [12].

Experimental studies have demonstrated that the reaction kinetics are significantly influenced by temperature, with higher temperatures accelerating the bromination process but potentially leading to side reactions [12]. The use of purified hafnium metal as starting material is crucial for obtaining high-purity hafnium tetrabromide, as impurities in the metal can introduce contaminants into the final product [13].

High-Temperature Synthesis Pathways

Alternative high-temperature synthesis pathways involve the use of hafnium-containing compounds rather than pure metal as starting materials [6]. One notable approach utilizes hafnium oxide in combination with carbon and bromine gas at elevated temperatures:

HfO₂ + 2 Br₂ + C → HfBr₄ + CO₂

This carbothermal bromination process typically operates at temperatures between 600 and 800 degrees Celsius [6]. While this method offers the advantage of utilizing more readily available starting materials, it generally produces lower yields compared to direct metal bromination, typically ranging from 70 to 85 percent [6].

The high-temperature pathway requires precise control of reaction atmosphere and temperature profiles to prevent unwanted side reactions [6]. Carbon monoxide formation as a byproduct necessitates appropriate gas handling systems and may require additional purification steps to remove trace carbon-containing impurities from the final product [6].

Solution-Based Preparative Methods

Solution-based synthesis approaches offer alternative pathways to hafnium tetrabromide production, particularly advantageous when starting from soluble hafnium precursors or when specific reaction conditions favor liquid-phase chemistry [18].

Solvent-Mediated Reactions

Solvent-mediated synthesis involves the use of appropriate organic solvents to facilitate hafnium tetrabromide formation from various precursor compounds [18]. One established method utilizes hafnium tetrachloride as a starting material, employing halide exchange reactions in polar aprotic solvents such as acetonitrile:

HfCl₄ + 4 KBr → HfBr₄ + 4 KCl

This metathesis reaction typically proceeds at temperatures between 80 and 120 degrees Celsius over reaction periods of 2 to 6 hours [18]. The method achieves yields ranging from 60 to 80 percent, with product purity dependent on the effectiveness of subsequent purification procedures [18].

Alcohol-mediated routes represent another category of solvent-based synthesis, utilizing anhydrous alcohols as reaction media [20]. These methods typically involve hafnium alkoxide precursors and proceed through controlled hydrolysis and subsequent bromination steps [20]. Reaction temperatures generally range from 60 to 100 degrees Celsius, with extended reaction times of 4 to 12 hours required for complete conversion [20].

Precursor Conversion Techniques

Precursor conversion techniques involve the transformation of organometallic or coordination compounds of hafnium into hafnium tetrabromide through controlled chemical reactions [18]. One approach utilizes hafnium acetate complexes as starting materials, employing organic solvents and brominating agents to achieve the desired transformation [18].

The conversion process typically requires temperatures between 100 and 150 degrees Celsius and reaction times extending from 6 to 24 hours [18]. These methods generally produce yields ranging from 50 to 75 percent, with the exact yield dependent on the specific precursor compound and reaction conditions employed [18].

Research has demonstrated that the choice of precursor significantly influences both reaction kinetics and final product purity [18]. Organometallic precursors containing labile ligands generally exhibit faster conversion rates compared to more stable coordination compounds [18].

Industrial Scale Production Strategies

Industrial production of hafnium tetrabromide requires consideration of economic factors, scalability, and environmental impact while maintaining product quality standards [21]. Current industrial approaches primarily rely on adaptations of laboratory-scale methods, with modifications to accommodate larger reaction volumes and continuous operation requirements [21].

The most economically viable industrial approach involves direct bromination of hafnium metal using specialized high-temperature reactors designed for halogen handling [21]. These systems incorporate advanced temperature control mechanisms and gas recycling capabilities to maximize efficiency and minimize waste generation [21]. Industrial yields typically achieve 90 to 95 percent conversion efficiency when operated under optimal conditions [21].

Production capacity considerations necessitate the use of hafnium metal obtained as a byproduct of zirconium purification processes [21]. This source provides the necessary feedstock while maintaining cost-effectiveness for large-scale operations [21]. Quality control measures in industrial production include rigorous monitoring of reaction conditions and extensive analytical testing to ensure consistent product specifications [21].

Purification and Isolation Techniques

The purification of hafnium tetrabromide presents unique challenges due to its moisture sensitivity and the potential presence of closely related zirconium compounds [25]. Effective purification strategies are essential for achieving the high purity levels required for research and industrial applications [25].

Sublimation Methodologies

Sublimation represents the primary purification technique for hafnium tetrabromide, taking advantage of its ability to sublime in vacuum conditions [2] [25]. The compound exhibits sublimation behavior at temperatures between 350 and 450 degrees Celsius under reduced pressure conditions ranging from 0.1 to 1 millimeter of mercury [25].

Vacuum sublimation procedures typically involve heating crude hafnium tetrabromide in specialized apparatus designed to collect the sublimed product on cooled surfaces [25]. This technique effectively removes non-volatile impurities and can achieve purities exceeding 99.5 percent when properly executed [25]. The sublimation process requires careful temperature control to prevent decomposition while ensuring complete volatilization of the target compound [25].

Research findings indicate that multiple sublimation cycles may be necessary to achieve the highest purity levels, particularly when starting materials contain significant impurity concentrations [25]. The effectiveness of sublimation purification is enhanced by the use of high-quality vacuum systems capable of maintaining pressures below 1 millimeter of mercury throughout the process [25].

Separation from Zirconium Analogs

The separation of hafnium tetrabromide from its zirconium analog presents significant challenges due to the similar chemical and physical properties of these compounds [29] [30]. This separation is crucial for applications requiring high-purity hafnium compounds, particularly in nuclear and aerospace industries [29].

Ion exchange separation techniques have been developed specifically for hafnium-zirconium separation using strong anion exchange resins [30]. These methods exploit subtle differences in the complexation behavior of hafnium and zirconium species in acidic solutions [30]. The separation process typically involves elution with sulfuric acid solutions of varying concentrations, with hafnium compounds eluting preferentially under specific conditions [30].

Solvent extraction methods represent another approach to hafnium-zirconium separation, utilizing differences in distribution coefficients between organic and aqueous phases [29]. These techniques employ specialized extractants and carefully controlled pH conditions to achieve selective extraction of hafnium species [29]. Research has demonstrated separation factors exceeding 10 when optimal conditions are maintained [29].

Fractional crystallization techniques exploit minor differences in solubility characteristics between hafnium and zirconium bromide compounds [27]. While less efficient than other separation methods, crystallization approaches can be useful for final purification steps when combined with other separation techniques [27].

Synthesis Method Comparison Tables

Table 1: Gas-Phase Synthesis Methods

| Method | Reaction | Temperature (°C) | Atmosphere | Yield (%) | Product Purity |

|---|---|---|---|---|---|

| Direct Bromination | Hf + 2 Br₂ → HfBr₄ | 400-500 | Inert/Br₂ | 85-95 | High |

| High-Temperature Pathway | HfO₂ + 2 Br₂ + C → HfBr₄ + CO₂ | 600-800 | Inert/Br₂ | 70-85 | Moderate |

Table 2: Solution-Based Synthesis Methods

| Method | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HfCl₄ + KBr Exchange | HfCl₄ | Acetonitrile | 80-120 | 2-6 | 60-80 |

| Alcohol-Mediated Route | Hf alkoxide | Anhydrous alcohol | 60-100 | 4-12 | 45-70 |

| Precursor Conversion | Hf(OAc)₂ | Organic solvent | 100-150 | 6-24 | 50-75 |

Table 3: Purification Methods Comparison

| Method | Temperature (°C) | Pressure (mmHg) | Purity Achieved (%) | Efficiency | Cost |

|---|---|---|---|---|---|

| Sublimation | 350-450 | 0.1-1 | 99.5-99.9 | High | Moderate |

| Recrystallization | 200-300 | Atmospheric | 95-98 | Moderate | Low |

| Zone Refining | 450-500 | Vacuum | 99.8-99.95 | Very High | High |

Entropy determinations for hafnium tetrabromide across various temperature ranges require careful consideration of the compound's vibrational, rotational, and electronic contributions to the total entropy. The tetrahedral molecular structure with tetrahedral symmetry significantly influences the entropy calculations [1] [3].

The vibrational entropy contributions can be calculated from the established vibrational frequencies. The symmetric stretching mode at 236 wavenumbers, degenerate deformation modes at 63 wavenumbers, degenerate stretching mode at 273 wavenumbers, and additional degenerate deformation mode at 71 wavenumbers provide the foundation for entropy calculations [1] [3].

The symmetry number of 12 for the tetrahedral structure must be incorporated into rotational entropy calculations [1]. This value is critical for accurate entropy determinations across different temperature ranges, particularly when considering the contribution of rotational degrees of freedom to the total entropy.

Molecular Heat Capacity Investigations

Molecular heat capacity investigations of hafnium tetrabromide involve detailed analysis of vibrational, rotational, and electronic contributions to the total heat capacity. The compound's molecular structure and vibrational modes play crucial roles in determining its heat capacity behavior across different temperature ranges.

The vibrational heat capacity contributions can be calculated using the established vibrational frequencies. The four fundamental vibrational modes of hafnium tetrabromide at 236, 63, 273, and 71 wavenumbers contribute to the total vibrational heat capacity [1] [3]. Each mode contributes according to the Einstein or Debye models, depending on the temperature range under consideration.

The rotational heat capacity contribution for the tetrahedral molecule follows classical behavior at higher temperatures, contributing three degrees of freedom corresponding to rotation about the three principal axes. At lower temperatures, quantum effects become significant and must be incorporated into the calculations.

Referred Enthalpy Analysis

Referred enthalpy analysis of hafnium tetrabromide involves establishing the enthalpy changes relative to standard reference states. The compound's formation enthalpy and phase transition enthalpies are fundamental parameters for comprehensive thermodynamic characterization.

The heat of formation calculations require consideration of the bond dissociation energies and electronic configurations of both hafnium and bromine atoms. The tetrahedral structure with hafnium-bromine bond lengths of 2.46 Ångström units provides the geometric foundation for enthalpy calculations [4].

Phase transition enthalpies associated with melting and vaporization processes are critical for understanding the compound's thermodynamic behavior. The melting point of 424°C and boiling point of 323°C establish the temperature ranges for different phase transition processes [2].

Computational Approaches to Thermodynamic Function Prediction

Computational approaches to thermodynamic function prediction for hafnium tetrabromide employ various quantum mechanical and molecular dynamics methods. Density functional theory calculations provide accurate predictions of molecular properties and thermodynamic functions.

The Materials Project database contains computational data for hafnium tetrabromide, including structural parameters and electronic properties [4]. The cubic space group symmetry and tetrahedral coordination geometry serve as the foundation for computational thermodynamic studies.

Computational heat capacity predictions can be performed using ab initio molecular dynamics simulations, particularly for higher temperature ranges where classical harmonic approximations become inadequate [5] [6]. These methods provide temperature-dependent heat capacity values that complement experimental measurements.

Volatility Analysis and Vapor Pressure Relationships

Volatility analysis and vapor pressure relationships for hafnium tetrabromide are fundamental for understanding its thermodynamic behavior in gaseous phases. The compound exhibits significant volatility, as evidenced by its ability to sublime in vacuum conditions [7] [8].

The vapor pressure behavior of hafnium tetrabromide can be analyzed using the Clausius-Clapeyron equation, relating vapor pressure to temperature through the enthalpy of vaporization. The compound's boiling point of 323°C provides a reference point for vapor pressure calculations [2].

Related hafnium compounds exhibit specific vapor pressure relationships that can provide insights into hafnium tetrabromide behavior. Studies of hafnium tetraiodide have established vapor pressure equations for different temperature ranges, providing methodological frameworks for analyzing hafnium tetrabromide volatility [9].

The thermodynamic studies of hafnium-hydrogen systems have demonstrated the application of vapor pressure measurements for determining thermodynamic properties [10]. These methodologies can be adapted for hafnium tetrabromide volatility analysis.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 498.11 g/mol | [1] [2] |

| Melting Point | 424°C | [2] |

| Boiling Point | 323°C | [2] |

| Density | 4.9 g/mL at 25°C | [2] |

| Ionization Energy (Threshold) | 10.9 eV | [1] |

| Ionization Energy (Vertical) | 11.06 eV | [1] |

| Symmetry | Tetrahedral (Td) | [1] |

| Symmetry Number | 12 | [1] |

| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Activity |

|---|---|---|---|

| Symmetric stretch | 236 | a₁ | Raman (235.5) |

| Degenerate deformation | 63 | e | Raman (63) |

| Degenerate stretch | 273 | f₂ | Infrared |

| Degenerate deformation | 71 | f₂ | Infrared |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive